

# Spectroscopic Profile of 2-Methyl-3-nitroaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-3-nitroaniline

Cat. No.: B147196

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-3-nitroaniline** (CAS No: 603-83-8), a chemical intermediate of interest in pharmaceutical and chemical research.<sup>[1][2][3]</sup> The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a structured format for easy reference by researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

- IUPAC Name: **2-Methyl-3-nitroaniline**
- Synonyms: 2-Amino-6-nitrotoluene, 3-Nitro-o-toluidine
- Molecular Formula:  $C_7H_8N_2O_2$ <sup>[1][2][3][4]</sup>
- Molecular Weight: 152.15 g/mol <sup>[1][2][3][4]</sup>
- Appearance: Yellow to greenish-yellow crystalline powder.<sup>[3]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

### <sup>1</sup>H NMR Data

The  $^1\text{H}$  NMR spectrum of **2-Methyl-3-nitroaniline** reveals the presence of distinct protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.07	t	8.0	1H	Ar-H
6.93	d	7.9	1H	Ar-H
6.88	d	8.0	1H	Ar-H
5.54	s	2H	-NH <sub>2</sub>	
2.07	s	3H	-CH <sub>3</sub>	

Data obtained in DMSO-d<sub>6</sub> at 400 MHz.[5]

## $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
151.98	Ar-C
149.07	Ar-C
127.13	Ar-C
117.89	Ar-C
113.97	Ar-C
111.00	Ar-C
12.88	-CH <sub>3</sub>

Data obtained in DMSO-d<sub>6</sub> at 100 MHz.[5]

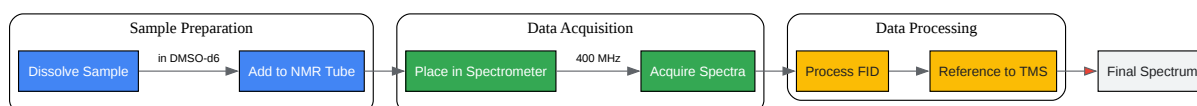
## NMR Experimental Protocol

**Sample Preparation:** A dilute solution of **2-Methyl-3-nitroaniline** was prepared by dissolving the sample in deuterated dimethyl sulfoxide (DMSO- $d_6$ ).

**Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 400 MHz NMR spectrometer.

**Data Acquisition:**

- For  $^1\text{H}$  NMR, the spectral width and acquisition time were optimized to ensure proper resolution of all proton signals.
- For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum was obtained to simplify the spectrum to single lines for each unique carbon atom.
- The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.



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### NMR Experimental Workflow

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

## IR Absorption Data

The IR spectrum of **2-Methyl-3-nitroaniline** shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3485	Strong	N-H Stretch (asymmetric)
3375	Strong	N-H Stretch (symmetric)
1620	Strong	N-H Bend
1580	Strong	C=C Stretch (aromatic)
1520	Strong	N-O Stretch (asymmetric)
1340	Strong	N-O Stretch (symmetric)
780	Strong	C-H Bend (aromatic)

Data is representative of a KBr pellet or nujol mull preparation.<sup>[6]</sup> The gas-phase IR spectrum is also available through the NIST WebBook.<sup>[7]</sup>

## IR Experimental Protocol

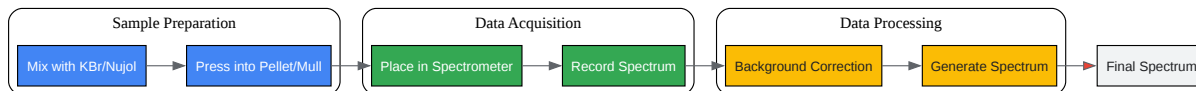
### Sample Preparation:

- KBr Pellet Method: A small amount of **2-Methyl-3-nitroaniline** was intimately mixed with dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet.
- Nujol Mull Method: A small amount of the solid sample was ground with a few drops of Nujol (mineral oil) to form a paste, which was then pressed between two salt plates.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

### Data Acquisition:

- A background spectrum of the KBr pellet or salt plates was recorded first.
- The sample was then placed in the beam path, and the sample spectrum was acquired.
- The final spectrum is presented as a plot of transmittance versus wavenumber (cm<sup>-1</sup>).



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### IR Spectroscopy Experimental Workflow

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

## Mass Spectrometry Data

The electron ionization mass spectrum of **2-Methyl-3-nitroaniline** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
152	100	[M] <sup>+</sup> (Molecular Ion)
136	20	[M-O] <sup>+</sup>
122	30	[M-NO] <sup>+</sup>
106	80	[M-NO <sub>2</sub> ] <sup>+</sup>
77	95	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Data obtained via electron ionization (EI).[\[4\]](#)[\[8\]](#)

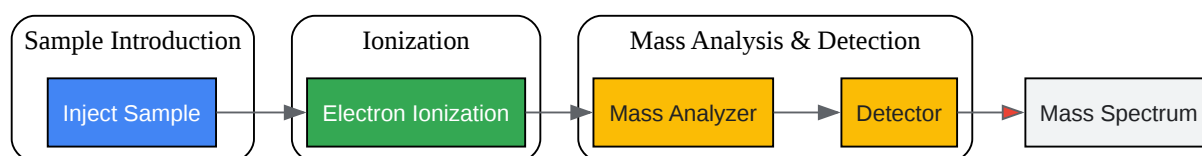
## Mass Spectrometry Experimental Protocol

**Sample Introduction:** The sample was introduced into the ion source, typically after passing through a gas chromatograph (GC-MS) for separation from any impurities.

**Ionization:** Electron Ionization (EI) was used, where the sample molecules were bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

**Mass Analysis:** The ions were accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer.

**Detection:** The separated ions were detected, and their abundance was recorded to generate a mass spectrum.



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### Mass Spectrometry Experimental Workflow

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